6-Oxa-1-azaspiro[3.4]octane hydrochloride CAS number and chemical identity
6-Oxa-1-azaspiro[3.4]octane hydrochloride CAS number and chemical identity
An In-depth Technical Guide to 6-Oxa-1-azaspiro[3.4]octane Hydrochloride: A Key Scaffold for Modern Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as privileged structures in medicinal chemistry, prized for their ability to confer novel three-dimensional topologies, improve physicochemical properties, and explore uncharted chemical space. Among these, the 6-Oxa-1-azaspiro[3.4]octane framework represents a unique bioisosteric replacement for commonly used heterocycles, offering a rigid structure with a distinct exit vector for substituent placement. This technical guide provides a comprehensive overview of 6-Oxa-1-azaspiro[3.4]octane hydrochloride, detailing its chemical identity, physicochemical properties, synthetic considerations, and its burgeoning role as a versatile building block in the design of next-generation therapeutics.
Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental identity and characteristics. 6-Oxa-1-azaspiro[3.4]octane is a bicyclic heterocyclic compound featuring a fused azetidine and tetrahydrofuran ring system, sharing a single spiro carbon atom. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of synthetic and screening applications.
Table 1: Chemical Identity and Properties of 6-Oxa-1-azaspiro[3.4]octane Hydrochloride
| Identifier | Value | Source |
| CAS Number | 1909319-43-2 | |
| IUPAC Name | 6-oxa-1-azaspiro[3.4]octane hydrochloride | |
| Molecular Formula | C₆H₁₂ClNO | [1] |
| Molecular Weight | 149.62 g/mol | [2] |
| InChI | 1S/C6H11NO.ClH/c1-3-7-6(1)2-4-8-5-6;/h7H,1-5H2;1H | |
| InChIKey | NAYMGZUOOMVWEO-UHFFFAOYSA-N | |
| Canonical SMILES | C1C2(CCN2)CCO1.Cl | [2] |
| Physical Form | Powder | |
| Storage Temperature | 2-8°C, in a dark, inert atmosphere |
Synthetic Strategies and Mechanistic Considerations
While specific, scaled-up synthetic routes for 6-Oxa-1-azaspiro[3.4]octane hydrochloride are not extensively detailed in publicly accessible literature, its structure suggests logical synthetic pathways derived from established methodologies for constructing related spirocyclic systems.[3][4] The synthesis would likely involve the strategic formation of either the azetidine or the tetrahydrofuran ring onto a pre-existing cyclic precursor.
A plausible approach involves an intramolecular cyclization strategy. The causality behind this choice lies in the thermodynamic favorability of forming five- and four-membered rings from appropriately functionalized precursors.
Proposed Synthetic Workflow
A hypothetical, yet chemically sound, multi-step synthesis could proceed as follows:
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Starting Material Selection : A commercially available cyclopentanone derivative bearing a suitable leaving group and a protected amine precursor would be an ideal starting point.
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Nucleophilic Substitution : Introduction of an oxygen nucleophile to form the ether linkage of the future tetrahydrofuran ring.
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Functional Group Interconversion : Conversion of a substituent on the cyclopentane ring into a primary amine, followed by protection (e.g., with a Boc group).
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Ring Contraction/Rearrangement : A key step could involve a photochemical reaction or a Favorskii-type rearrangement to contract the five-membered ring to the four-membered azetidine ring system.
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Deprotection and Salt Formation : Removal of the amine protecting group under acidic conditions, which would concurrently form the hydrochloride salt.
Caption: Proposed synthetic workflow for 6-Oxa-1-azaspiro[3.4]octane HCl.
Applications in Medicinal Chemistry and Drug Discovery
The rigid, three-dimensional structure of the 6-Oxa-1-azaspiro[3.4]octane core makes it an attractive scaffold for drug design.[5][6] Its utility stems from its role as a bioisosteric replacement for more common, flexible, or planar ring systems like piperidine or morpholine. This substitution can lead to significant improvements in a drug candidate's metabolic stability, membrane permeability, and binding affinity.
The spirocyclic nature introduces a defined conformational rigidity. This pre-organizes the substituents in a specific spatial orientation, which can enhance selectivity for a biological target and reduce off-target effects. The nitrogen atom of the azetidine ring provides a key attachment point for building out molecular complexity, while the oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, influencing solubility and target engagement.
Caption: The role of the spirocyclic core in enhancing drug properties.
Spectroscopic Characterization
While specific spectral data is not provided in the search results, a standard characterization of 6-Oxa-1-azaspiro[3.4]octane hydrochloride would include:
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¹H NMR : Expected to show characteristic shifts for the methylene protons on the azetidine and tetrahydrofuran rings. The protons adjacent to the nitrogen and oxygen atoms would be deshielded and appear at a lower field.
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¹³C NMR : The spectrum would display distinct signals for the six carbon atoms, with the spiro carbon and the carbons bonded to the heteroatoms having characteristic chemical shifts.
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Mass Spectrometry (MS) : ESI-MS would show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base.
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Infrared (IR) Spectroscopy : Key stretches would include C-N, C-O, and N-H vibrations (from the protonated amine).
Safety, Handling, and Storage
As a chemical intermediate intended for research, proper handling procedures are mandatory to ensure laboratory safety.
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Hazard Identification : The compound is associated with hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning".
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Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[7][8] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[7][8]
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First Aid Measures :
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Storage : The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, away from incompatible materials.[7] Recommended storage is between 2-8°C.
Conclusion
6-Oxa-1-azaspiro[3.4]octane hydrochloride is a valuable and promising building block for medicinal chemists and drug development professionals. Its unique spirocyclic architecture provides a rigid three-dimensional framework that can impart favorable physicochemical and pharmacokinetic properties to drug candidates. A clear understanding of its chemical identity, coupled with strategic synthetic planning and adherence to safety protocols, will enable researchers to fully leverage this scaffold in the pursuit of innovative therapeutics.
References
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MDPI. Periphery Exploration around 2,6-Diazaspiro[3.4]octane Core Identifies a Potent Nitrofuran Antitubercular Lead. [Link]
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ResearchGate. Staudinger synthesis of a 6‐oxa‐2‐azaspiro[3.4]octan‐1‐one. [Link]
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RSC Publishing. Facile synthesis of 2-azaspiro[3.4]octane. [Link]
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ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]
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PubChemLite. 6-oxa-1-azaspiro[3.4]octane hydrochloride (C6H11NO). [Link]
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